
Elliptinium acetate
Übersicht
Beschreibung
Elliptinium acetate is a derivative of the naturally occurring alkaloid ellipticine, which is isolated from species of the plant family Apocynaceae . It is known for its antineoplastic properties and is used primarily in the treatment of metastatic breast cancer . As a topoisomerase II inhibitor and DNA intercalating agent, this compound stabilizes the cleavable complex of topoisomerase II and induces DNA breakages, thereby inhibiting DNA replication and RNA and protein synthesis .
Vorbereitungsmethoden
Die Synthese von Elliptinium Acetat umfasst mehrere Schritte:
Extraktion und Demethylierung: 9-Methoxy-Ellipticin, das aus Ochrosia maculata extrahiert wird, wird durch Rückfluss mit Pyridiniumchlorid demethyliert, um 9-Hydroxy-Ellipticin zu ergeben.
Methylierung: Das 9-Hydroxy-Ellipticin wird dann mit Methyliodid in Dimethylformamid (DMF) bei Raumtemperatur behandelt, um das Iodid zu bilden.
Bildung des Acetatsalzes: Das Iodid wird anschließend in das Acetatsalz umgewandelt, um Elliptinium Acetat zu erzeugen.
Analyse Chemischer Reaktionen
Elliptinium Acetat unterliegt verschiedenen chemischen Reaktionen, darunter:
DNA-Interkalation: Als DNA-Interkalationsmittel lagert es sich zwischen DNA-Basenpaaren ein und stört die DNA-Struktur und -Funktion.
Kovalente Bindung: Es bildet stabile kovalente Bindungen mit Nukleinsäuren, insbesondere DNA und RNA, was für seine Antitumoraktivität entscheidend ist.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel und nukleophile biologische Moleküle. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind kovalent gebundene DNA- und RNA-Addukte .
Wissenschaftliche Forschungsanwendungen
Breast Cancer Treatment
-
Phase II Clinical Trials : Several studies have investigated the efficacy of elliptinium acetate in patients with advanced breast cancer. Notably:
- A study involving 83 patients indicated an overall objective response rate of 18% , with complete and partial responses observed in various patient groups. The regimen employed was 80 mg/m² daily for three consecutive days every 21 days, which was found to be less toxic compared to weekly schedules .
- Another trial reported a 15% overall response rate among 33 evaluable patients, with one complete remission achieved .
- Toxicity Profile : While this compound demonstrates modest efficacy, it is associated with several side effects. Common toxicities include:
Mechanistic Insights
Research has highlighted this compound's mechanism of action as an inhibitor of topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .
Comparative Efficacy and Safety
A comparative analysis of this compound against other chemotherapeutic agents reveals its unique profile:
Agent | Efficacy in Breast Cancer | Common Toxicities |
---|---|---|
This compound | 18% objective response | Xerostomia, immune-mediated reactions |
Doxorubicin | ~60% objective response | Cardiotoxicity, myelosuppression |
Paclitaxel | ~30-40% objective response | Neuropathy, hypersensitivity reactions |
Case Studies and Research Findings
- Case Study on Efficacy : In a cohort study of patients who had previously failed other treatments, this compound demonstrated a favorable toxicity profile with minimal myelosuppression and no alopecia reported .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed rapid metabolism and a high ratio of plasma total radioactivity to unchanged drug levels, indicating efficient drug clearance and potential implications for dosing strategies .
Wirkmechanismus
Elliptinium acetate exerts its effects primarily through DNA intercalation and topoisomerase II inhibition . By stabilizing the cleavable complex of topoisomerase II, it induces DNA breakages, which inhibit DNA replication and RNA and protein synthesis . This leads to cell cycle arrest and apoptosis in cancer cells . The covalent binding of this compound to nucleic acids further enhances its antitumor activity by preventing DNA repair and replication .
Vergleich Mit ähnlichen Verbindungen
Elliptinium Acetat ist unter seinen Analoga einzigartig aufgrund seiner hohen Stabilität und seiner starken kovalenten Bindung an Nukleinsäuren . Ähnliche Verbindungen umfassen:
Ellipticin: Ein natürlich vorkommendes Alkaloid mit antineoplastischer Aktivität, jedoch mit einem anderen Toxizitätsprofil.
9-Hydroxy-Ellipticin: Ein weiteres Derivat mit Antitumoreigenschaften, aber weniger stabil in Bezug auf die kovalente Bindung an Nukleinsäuren.
N2-Methylellipticinium: Ein nicht-antitumarales Derivat, das in Bezug auf die kovalente Bindung an Nukleinsäuren im Vergleich zu Elliptinium Acetat deutlich weniger aktiv ist.
Die einzigartige Fähigkeit von Elliptinium Acetat, stabile kovalente Bindungen mit DNA und RNA zu bilden, zusammen mit seiner starken Antitumoraktivität, hebt es von diesen ähnlichen Verbindungen ab .
Biologische Aktivität
Elliptinium acetate, also known as Celiptium, is a synthetic derivative of the naturally occurring alkaloid ellipticine. Its molecular formula is with a CAS number of 58337-35-2. This compound has garnered attention for its potential in cancer treatment, primarily due to its biological activities as a topoisomerase II inhibitor and DNA intercalator, which lead to cytotoxic effects in cancer cells.
This compound functions by stabilizing the cleavable complex formed between topoisomerase II and DNA, resulting in DNA breakage and subsequent cell death. This mechanism is crucial for its antineoplastic properties, particularly against various cancer types.
Key Features:
- Topoisomerase II Inhibition : this compound interferes with the normal function of topoisomerase II, an enzyme critical for DNA replication and transcription.
- DNA Intercalation : The compound can intercalate between DNA bases, disrupting the double helix structure and leading to further cytotoxicity.
Biological Activity Overview
This compound has been studied extensively for its anticancer properties. Below is a summary of its biological activities:
Activity | Description |
---|---|
Antitumor Activity | Demonstrated efficacy in various cancers, particularly breast cancer. |
Cytotoxic Properties | Induces apoptosis in cancer cells through DNA damage. |
Minimal Side Effects | Reports indicate low incidence of myelosuppression and renal insufficiency during treatment. |
Clinical Studies
Several clinical studies have evaluated the efficacy of this compound in treating different types of cancer.
Phase II Study in Breast Cancer
A notable study involved 18 patients with advanced measurable breast cancer treated with this compound at a dosage of 100 mg/m² for three consecutive days every three weeks. The results indicated:
- Objective Response : Two patients exhibited tumor responses lasting over four weeks.
- Toxicity Profile : Minimal side effects were observed, with no cases of alopecia reported .
Efficacy in Metastatic Breast Cancer
In another phase II study involving 33 evaluable patients:
- Complete Remission : One patient achieved complete remission.
- Partial Responses : Four patients showed partial responses, yielding an overall objective response rate of 15% .
Covalent Binding to Nucleic Acids
Research has demonstrated that this compound can covalently bind to nucleic acids within cells. A study using L1210 leukemia cells revealed:
- Binding Ratio : The binding ratio of elliptinium to RNA and DNA was found to be and , respectively.
- Non-repairable Damage : The covalent binding induced by elliptinium was not repaired over a significant period, suggesting prolonged cytotoxic effects .
Comparative Analysis with Other Compounds
This compound shares similarities with other chemotherapeutic agents but possesses unique characteristics:
Compound Name | Structure Similarity | Mechanism of Action | Unique Feature |
---|---|---|---|
Ellipticine | High | Topoisomerase II inhibitor | Naturally occurring alkaloid |
Doxorubicin | Moderate | DNA intercalator | Widely used chemotherapeutic agent |
Mitoxantrone | Moderate | Topoisomerase II inhibitor | Also acts as an anthracycline |
Camptothecin | Low | Topoisomerase I inhibitor | Derived from natural sources |
Eigenschaften
CAS-Nummer |
58337-35-2 |
---|---|
Molekularformel |
C20H20N2O3 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate |
InChI |
InChI=1S/C18H16N2O.C2H4O2/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;1-2(3)4/h4-9,21H,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
BOMZMNZEXMAQQW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-] |
Kanonische SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-] |
Aussehen |
solid powder |
Key on ui other cas no. |
58337-35-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
58337-34-1 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-methyl-9-hydroxyellipticinium 2-methyl-9-hydroxyellipticinium acetate 9-HME 9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate 9-hydroxy-2-methylellipticinium 9-hydroxy-2-methylellipticinium acetate 9-hydroxy-2N-methyl-ellipticinium acetate 9-hydroxy-methyl-ellipticinium Celiptium elliptinium elliptinium acetate elliptinium iodide elliptinium ion(1+) hydroxy-methyl-ellipticinium N(2)-methyl-9-hydroxyellipticinium NSC 264-137 NSC 264137 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.